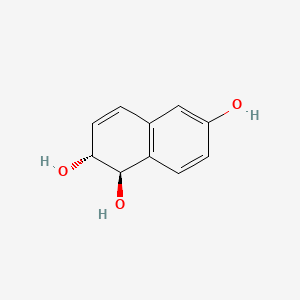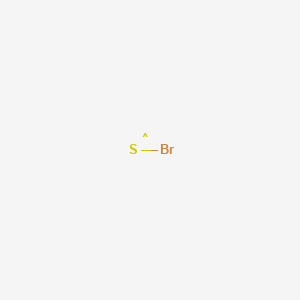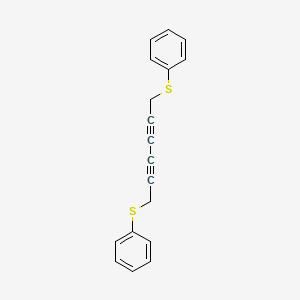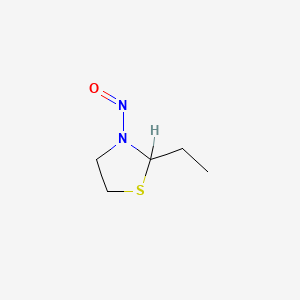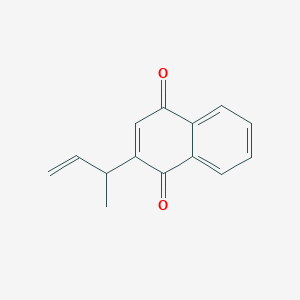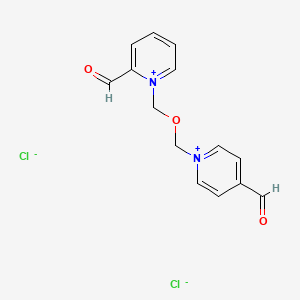
2,4'-Diformyl-1,1'-(oxydimethylene)dipyridinium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride is a chemical compound with the molecular formula C14H14N4O32Cl It is known for its unique structure, which includes two pyridinium rings connected by an oxydimethylene bridge and formyl groups at the 2 and 4 positions of the pyridinium rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride typically involves the reaction of pyridine derivatives with formaldehyde and hydrochloric acid. The process can be summarized as follows:
Starting Materials: Pyridine derivatives, formaldehyde, hydrochloric acid.
Reaction Conditions: The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the oxydimethylene bridge.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The pyridinium rings can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pyridinium rings can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Obidoxime chloride: Similar structure with oxime groups instead of formyl groups.
Paraquat dichloride: Contains bipyridinium structure but lacks the formyl groups and oxydimethylene bridge.
Uniqueness
2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride is unique due to its combination of formyl groups and oxydimethylene bridge, which confer distinct reactivity and potential applications compared to other pyridinium derivatives. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
78232-20-9 |
|---|---|
Formule moléculaire |
C14H14Cl2N2O3 |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
1-[(4-formylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-2-carbaldehyde;dichloride |
InChI |
InChI=1S/C14H14N2O3.2ClH/c17-9-13-4-7-15(8-5-13)11-19-12-16-6-2-1-3-14(16)10-18;;/h1-10H,11-12H2;2*1H/q+2;;/p-2 |
Clé InChI |
IWFCWSODAXPZSN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=[N+](C(=C1)C=O)COC[N+]2=CC=C(C=C2)C=O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


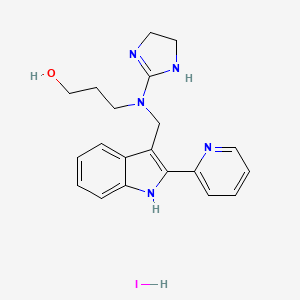
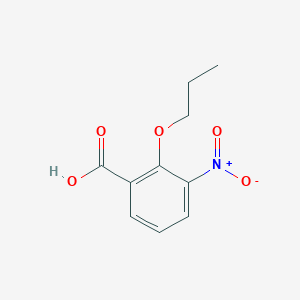
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
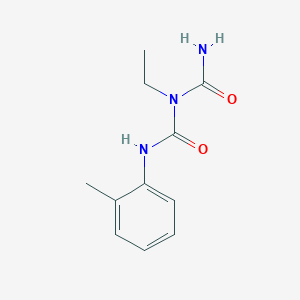
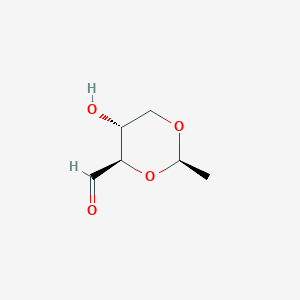
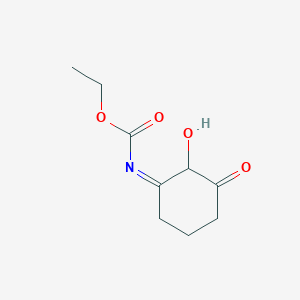
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
